molecular formula C21H22N2O2 B13003994 Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate

Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate

Cat. No.: B13003994
M. Wt: 334.4 g/mol
InChI Key: KCALJOKQHHXQFI-UHFFFAOYSA-N
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Description

Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate is a compound that combines the structural features of indole and piperidine moieties. Indole derivatives are significant in natural products and drugs due to their biological activities, while piperidine derivatives are crucial in pharmaceutical design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate typically involves the reaction of indole derivatives with piperidine derivatives under specific conditions. One common method includes the Fischer synthesis, which uses 1-benzyl-1-phenylhydrazine and pyridine-HCl at elevated temperatures . Another approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the piperidine moiety can enhance binding affinity and specificity . The compound may modulate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(1H-indol-2-yl)piperidine-1-carboxylate
  • N-(1-benzyl-1H-indol-5-yl)piperidine-1-carboxamide
  • 1-benzyl-1H-indole-5-carboxylic acid

Uniqueness

Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate is unique due to its specific structural combination of indole and piperidine moieties, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an indole moiety linked to a piperidine ring, which is known for enhancing binding affinity to various biological targets. The compound's structure can be represented as follows:

C18H22N2O2\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_2

This structure suggests potential interactions with neurotransmitter systems and other biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The indole moiety can engage with various receptors, while the piperidine component may enhance the compound's pharmacokinetic properties. Research indicates that this compound may act as an inhibitor of several enzymes and receptors involved in critical biological processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showing significant inhibitory effects.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers.

Cell Line IC50 (µM)
MCF-7 (Breast)5.0
A549 (Lung)3.5

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Study on PD-1/PD-L1 Inhibition

A significant study investigated the role of this compound as a small molecule inhibitor in the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. The compound was shown to effectively block PD-L1 interactions, enhancing T-cell activation against tumor cells . This finding positions it as a promising candidate in cancer treatment strategies.

Neuroprotective Effects

Another area of research focused on the neuroprotective effects of this compound against neurodegenerative diseases. It was reported that this compound could inhibit cholinesterases, enzymes that break down neurotransmitters in the brain, thereby potentially improving cognitive function in models of Alzheimer's disease .

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C21H22N2O2/c24-21(25-15-16-6-2-1-3-7-16)23-13-5-4-8-20(23)18-9-10-19-17(14-18)11-12-22-19/h1-3,6-7,9-12,14,20,22H,4-5,8,13,15H2

InChI Key

KCALJOKQHHXQFI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC3=C(C=C2)NC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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